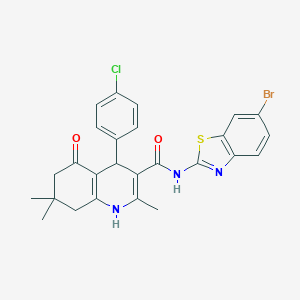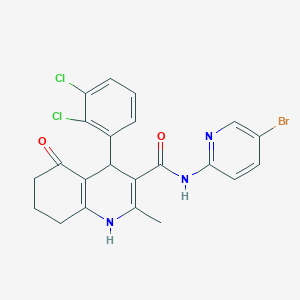![molecular formula C22H17N3OS2 B304287 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phenothiazine moiety, which is known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including DNA, proteins, and enzymes. The phenothiazine moiety in the compound is known to exhibit intercalating properties, which allows it to insert itself between the base pairs of DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals, and generate singlet oxygen upon irradiation. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe, photosensitizer, and anticancer agent. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its properties for various applications.
Synthesemethoden
The synthesis of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine involves the reaction of 4,6-dimethyl-2-thiouracil with 10-chloro-10H-phenothiazine-2-carbonyl chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been the subject of various scientific research studies due to its potential applications in different fields. It has been investigated for its anticancer, antimicrobial, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
Produktname |
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Molekularformel |
C22H17N3OS2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C22H17N3OS2/c1-12-11-13(2)24-21-18(12)19(23)20(28-21)22(26)25-14-7-3-5-9-16(14)27-17-10-6-4-8-15(17)25/h3-11H,23H2,1-2H3 |
InChI-Schlüssel |
NSVGTAHXUYYWJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)


